![molecular formula C16H15BrN2OS B12619325 3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide CAS No. 920505-85-7](/img/structure/B12619325.png)
3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of 3-alkylindoles This compound features a thiophene ring substituted with a bromine atom and a carboxamide group, which is further linked to an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Bromine Atom: Bromination of the thiophene ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The indole derivative is then coupled with the brominated thiophene using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the coupled product with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: Palladium catalysts for Suzuki-Miyaura coupling, EDCI for amide bond formation.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Indole-2,3-dione derivatives.
Reduction Products: Indoline derivatives.
科学研究应用
3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of 3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring can enhance the compound’s electronic properties, making it suitable for applications in organic electronics and sensors.
相似化合物的比较
Similar Compounds
N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Bromo-N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide: Similar structure but without the methyl group on the indole ring.
Uniqueness
3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of both the bromine atom and the methyl group on the indole ring
属性
CAS 编号 |
920505-85-7 |
|---|---|
分子式 |
C16H15BrN2OS |
分子量 |
363.3 g/mol |
IUPAC 名称 |
3-bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H15BrN2OS/c1-10-11(12-4-2-3-5-14(12)19-10)6-8-18-16(20)15-13(17)7-9-21-15/h2-5,7,9,19H,6,8H2,1H3,(H,18,20) |
InChI 键 |
DLXUCMUNUZUPSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(C=CS3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


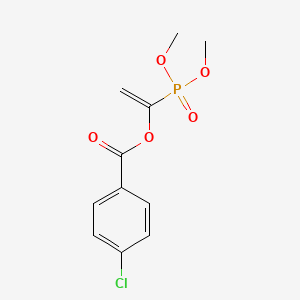
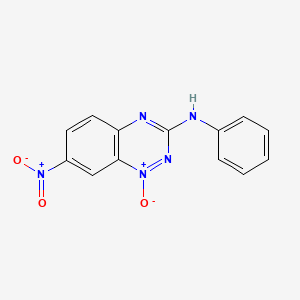
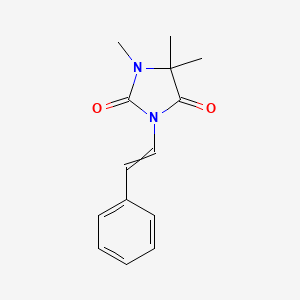
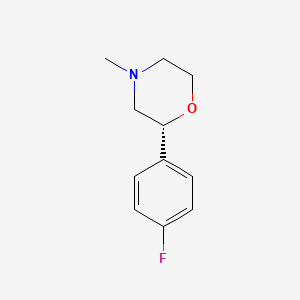
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12619262.png)

![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
![3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-](/img/structure/B12619275.png)
![5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12619278.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)
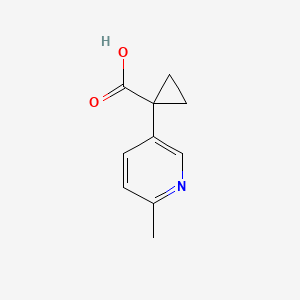
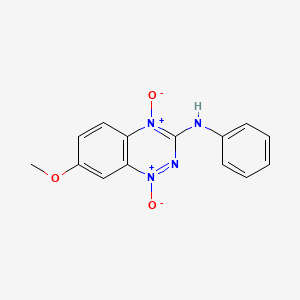
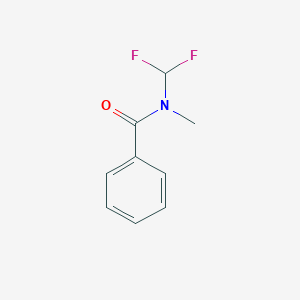
![3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide](/img/structure/B12619327.png)
